Cas no 824938-97-8 (Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-)

(1S,2S)-2-(1-피롤리디닐)시클로헥사민은 광학적으로 활성인 키랄 아민 유도체로, 입체선택적 합성 및 약리학적 연구에서 중요한 중간체로 활용됩니다. 이 화합물은 시클로헥산 고리에 피롤리딘 치환기가 결합된 독특한 구조를 가지며, 높은 입체특이성과 반응성을 보입니다. 특히 비대칭 촉매 반응이나 의약품 전구체 합성에서 우수한 선택성을 나타내며, 광학적 순도가 중요한 제약 및 정밀화학 분야에 적합합니다. 분자 내 리그닌 효과로 인해 다양한 유기 반응에서 높은 수율과 안정성을 확보할 수 있는 점이 특징입니다.
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- structure
824938-97-8 structure
Product Name:Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-
CAS 번호:824938-97-8
MF:C10H20N2
메가와트:168.279202461243
CID:690296
PubChem ID:12156309
Update Time:2025-06-10

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- 화학적 및 물리적 성질

이름 및 식별자

    • Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-
    • (1S,2S)-2-(1-Pyrrolidinyl)cyclohexanamine (ACI)
    • DTXSID80478748
    • (1S,2S)-2-(PYRROLIDIN-1-YL)CYCLOHEXAN-1-AMINE
    • SCHEMBL14393808
    • E81103
    • (1S,2S)-2-pyrrolidin-1-ylcyclohexan-1-amine
    • AS-82225
    • (1S,2S)-2-(1-Pyrrolidinyl)cyclohexanamine
    • (1S,2S) 2-(1-pyrrolidinyl)-cyclohexanaMine
    • 824938-97-8
    • CS-0091855
    • (1S,2S)-2-(Pyrrolidin-1-yl)cyclohexanamine
    • 인치: 1S/C10H20N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h9-10H,1-8,11H2/t9-,10-/m0/s1
    • InChIKey: FLEFKPPJPOWCSZ-UWVGGRQHSA-N
    • 미소: N[C@H]1CCCC[C@@H]1N1CCCC1

계산된 속성

  • 정밀분자량: 168.162648646g/mol
  • 동위원소 질량: 168.162648646g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 141
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 2
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.1
  • 토폴로지 분자 극성 표면적: 29.3Ų

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S906636-100mg
(1S,2S) 2-(1-pyrrolidinyl)-cyclohexanaMine
824938-97-8 98%
100mg
¥1,989.00 2022-08-31
Chemenu
CM525816-100mg
(1S,2S)-2-(Pyrrolidin-1-yl)cyclohexanamine
824938-97-8 97%
100mg
$115 2024-07-23
Cooke Chemical
M2339347-100mg
(1S,2S)2-(1-pyrrolidinyl)-cyclohexanaMine
824938-97-8 98%
100mg
RMB 1768.00 2025-02-21
Aaron
AR008K49-100mg
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-
824938-97-8 95%
100mg
$105.00 2025-02-11
Aaron
AR008K49-250mg
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-
824938-97-8 95%
250mg
$129.00 2025-02-11
Aaron
AR008K49-1g
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-
824938-97-8 95%
1g
$463.00 2023-12-14
1PlusChem
1P008JVX-100mg
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-
824938-97-8 95%
100mg
$191.00 2024-04-21
1PlusChem
1P008JVX-250mg
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-
824938-97-8 95%
250mg
$230.00 2024-04-21
1PlusChem
1P008JVX-1g
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-
824938-97-8 95%
1g
$759.00 2024-04-21
A2B Chem LLC
AD98221-100mg
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-
824938-97-8 95%
100mg
$77.00 2024-04-19

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, rt
참조
Chemoenzymatic preparation of optically active trans-cyclohexane-1,2-diamine derivatives: An efficient synthesis of the analgesic U-(-)-50,488
Gonzalez-Sabin, Javier; et al, Chemistry - A European Journal, 2004, 10(22), 5788-5794

합성 방법 2

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  24 h, rt; 22 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  12 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, rt
참조
Bifunctional thiourea-based organocatalyst promoted kinetic resolution polymerization of racemic lactide to isotactic polylactide
Dai, Jiang; et al, Chemical Communications (Cambridge, 2023, 59(85), 12731-12734

합성 방법 3

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  rt; 4 h, 60 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 5 h, rt
2.2 Reagents: Water ;  rt
참조
Squaramide-Linked Chloramphenicol Base Hybrid Catalysts for the Asymmetric Michael Addition of 2,3-Dihydrobenzofuran-2-carboxylates to Nitroolefins
Yan, Linjie; et al, European Journal of Organic Chemistry, 2018, 2018(1), 99-103

합성 방법 4

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 5 h, rt
1.2 Reagents: Water ;  rt
참조
Squaramide-Linked Chloramphenicol Base Hybrid Catalysts for the Asymmetric Michael Addition of 2,3-Dihydrobenzofuran-2-carboxylates to Nitroolefins
Yan, Linjie; et al, European Journal of Organic Chemistry, 2018, 2018(1), 99-103

합성 방법 5

반응 조건
1.1 Solvents: Ethyl acetate ;  7 h, 28 °C
1.2 15 h, 0 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, rt
참조
Chemoenzymatic preparation of optically active trans-cyclohexane-1,2-diamine derivatives: An efficient synthesis of the analgesic U-(-)-50,488
Gonzalez-Sabin, Javier; et al, Chemistry - A European Journal, 2004, 10(22), 5788-5794

합성 방법 6

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  0 °C; 0 °C → rt; 1 h, rt
1.2 Solvents: Methanol ;  40 min, rt; 3 h, rt
2.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  24 h, rt; 22 h, 80 °C; 80 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  12 h, rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, rt
참조
Bifunctional thiourea-based organocatalyst promoted kinetic resolution polymerization of racemic lactide to isotactic polylactide
Dai, Jiang; et al, Chemical Communications (Cambridge, 2023, 59(85), 12731-12734

합성 방법 7

반응 조건
1.1 Solvents: Dichloromethane ;  rt; 5 h, rt
2.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  rt; 4 h, 60 °C
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 5 h, rt
3.2 Reagents: Water ;  rt
참조
Squaramide-Linked Chloramphenicol Base Hybrid Catalysts for the Asymmetric Michael Addition of 2,3-Dihydrobenzofuran-2-carboxylates to Nitroolefins
Yan, Linjie; et al, European Journal of Organic Chemistry, 2018, 2018(1), 99-103

합성 방법 8

반응 조건
1.1 Solvents: Ethanol ;  18 h, reflux
1.2 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Diethyl ether ;  30 min, 0 °C; 0 °C → rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  16 h, rt
2.1 Solvents: Ethyl acetate ;  7 h, 28 °C
2.2 15 h, 0 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, rt
참조
Chemoenzymatic preparation of optically active trans-cyclohexane-1,2-diamine derivatives: An efficient synthesis of the analgesic U-(-)-50,488
Gonzalez-Sabin, Javier; et al, Chemistry - A European Journal, 2004, 10(22), 5788-5794

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- Raw materials

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- Preparation Products

추천 공급업체
Hunan Well Medicine Synthesis Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hunan Well Medicine Synthesis Technology Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
ASIACHEM I&E (JIANGSU) CO., LTD
Shandong Feiyang Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shandong Feiyang Chemical Co., Ltd
NewCan Biotech Limited
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
NewCan Biotech Limited
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.